molecular formula C9H10N2O3S B6258034 5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 1225536-57-1

5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6258034
CAS No.: 1225536-57-1
M. Wt: 226.25 g/mol
InChI Key: WIMATIUPYOYOSB-UHFFFAOYSA-N
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Description

5-Ethyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a heterocyclic compound featuring a benzothiadiazine core with an ethyl substituent at the 5-position and three sulfonyl oxygen atoms. Its molecular formula is C₉H₁₀N₂O₃S, with a molecular weight of 226.25 g/mol. This compound belongs to a class of sulfonamide derivatives, which are frequently explored for pharmacological applications due to their structural versatility and bioactivity .

Properties

CAS No.

1225536-57-1

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

5-ethyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C9H10N2O3S/c1-2-6-4-3-5-7-8(6)10-9(12)11-15(7,13)14/h3-5H,2H2,1H3,(H2,10,11,12)

InChI Key

WIMATIUPYOYOSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)S(=O)(=O)NC(=O)N2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or diols .

Mechanism of Action

The mechanism of action of 5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzothiadiazine scaffold is highly modifiable, with substituent variations significantly altering physicochemical and biological properties. Below is a detailed comparison with structurally analogous compounds:

5-Amino-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione

  • Molecular Formula : C₇H₉ClF₂N₂O
  • Molecular Weight : 210.61 g/mol
  • Key Features: Substitution at the 5-position with an amino group (-NH₂) introduces hydrogen-bonding capability, which may enhance solubility but reduce lipophilicity.
  • Applications : Likely used in medicinal chemistry for targeting polar active sites .

7-Chloro-5-methoxy-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione

  • Molecular Formula : C₉H₉ClN₂O₄S
  • Molecular Weight : 276.70 g/mol
  • The chloro substituent may improve metabolic stability, while methoxy enhances solubility.
  • Storage : Stable at room temperature, indicating robust shelf life .

6,7-Dimethoxy-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione

  • Molecular Formula : C₉H₁₀N₂O₅S
  • Molecular Weight : 258.25 g/mol
  • Key Features : Dual methoxy groups significantly increase polarity and water solubility. The electron-donating nature of methoxy may alter electronic distribution in the aromatic ring, affecting interactions with biological targets like enzymes or receptors .

2-(3,5-Dimethylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione

  • Molecular Formula : C₁₅H₁₄N₂O₃S
  • Molecular Weight : 310.35 g/mol
  • Key Features : The bulky 3,5-dimethylphenyl group enhances lipophilicity, favoring hydrophobic interactions. This modification could improve blood-brain barrier penetration or binding to hydrophobic protein pockets .

4-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]-2-(4-ethylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione

  • Molecular Formula : C₂₁H₁₇BrN₂O₄S₂
  • Molecular Weight : 505.40 g/mol
  • The extended π-system may enhance affinity for aromatic-rich binding sites, such as kinase ATP pockets .

Research Implications

  • Synthetic Accessibility : highlights a metal-free method for synthesizing benzothiadiazine derivatives using ethynyl/ethenyl arenes, suggesting scalable routes for the target compound and analogs .
  • Crystallography : Tools like Phaser-2.1 and eLBOW (–4) enable precise structural determination, critical for understanding substituent effects on conformation .
  • Biological Activity : While explicit data on the 5-ethyl derivative is lacking, substituent trends (e.g., ethyl for lipophilicity, methoxy for solubility) align with established structure-activity relationships in sulfonamide drug design .

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